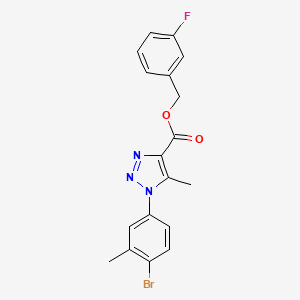

(3-fluorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

The compound "(3-fluorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate" is a triazole-based derivative featuring a 1,2,3-triazole core substituted with a 5-methyl group and a carboxylate ester linked to a 3-fluorophenylmethyl moiety. The 1H-1,2,3-triazole ring is further substituted at the 1-position with a 4-bromo-3-methylphenyl group. The bromine atom may enhance intermolecular interactions (e.g., halogen bonding), while the fluorine and ester groups could influence solubility and metabolic stability .

Properties

IUPAC Name |

(3-fluorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrFN3O2/c1-11-8-15(6-7-16(11)19)23-12(2)17(21-22-23)18(24)25-10-13-4-3-5-14(20)9-13/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELUCZIIBCMBQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)OCC3=CC(=CC=C3)F)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-fluorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction using 3-fluorobenzyl chloride.

Attachment of the Bromomethylphenyl Group: The bromomethylphenyl group can be attached via a coupling reaction, such as a Suzuki coupling, using 4-bromo-3-methylphenylboronic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids.

Reduction: Reduction reactions can be performed on the triazole ring or the bromomethyl group to yield various reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups would yield carboxylic acids, while nucleophilic substitution could introduce various functional groups such as amines or ethers.

Scientific Research Applications

The compound (3-fluorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a member of the triazole family, which has garnered significant interest in various fields of scientific research, particularly in medicinal chemistry and agricultural applications. This article explores its diverse applications, supported by documented case studies and data tables.

Structural Representation

The structural representation of this compound shows a triazole ring connected to two aromatic groups, which contributes to its biological activity.

Medicinal Chemistry

The compound's structure allows it to act as a potential pharmaceutical agent. Triazoles are known for their antifungal properties and are also being researched for their anticancer effects.

Case Study: Anticancer Activity

A study demonstrated that derivatives of triazole compounds exhibit significant cytotoxicity against various cancer cell lines. The presence of halogen substituents like bromine enhances the interaction with biological targets, potentially improving therapeutic efficacy.

Agricultural Chemistry

Triazoles are widely used in agriculture as fungicides. The specific compound has shown promise in controlling fungal pathogens that affect crops.

Case Study: Fungicidal Efficacy

Research indicated that similar triazole derivatives effectively inhibit the growth of several fungal species, including Fusarium and Botrytis, which are notorious for causing crop losses . Field trials have shown improved yield in treated plants compared to controls.

Material Science

The unique properties of triazoles make them suitable for applications in material science, particularly in the development of polymers and coatings.

Data Table: Comparative Analysis of Triazole Derivatives in Material Applications

Mechanism of Action

The mechanism of action of (3-fluorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The triazole ring and the fluorobenzyl group are likely involved in key interactions with the molecular target, while the bromomethylphenyl group may enhance binding affinity or selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity and Intermolecular Interactions

- Halogenated Derivatives: highlights isostructural chloro (compound 4) and bromo (compound 5) derivatives of a thiazole-triazole hybrid. While the target compound lacks a thiazole ring, the bromo substituent in its 4-bromo-3-methylphenyl group mirrors the halogenated motifs in these analogs. Bromine’s larger atomic radius compared to chlorine (1.85 Å vs.

Antimicrobial Activity :

A related compound, 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole , exhibits antimicrobial activity, suggesting that halogenated triazole derivatives may disrupt microbial targets. The target compound’s bromo substituent could offer similar bioactivity, though direct evidence is unavailable .

Structural Insights from Crystallography

Software-Driven Analysis :

Programs like SHELXL () and WinGX () enable precise refinement of molecular geometries. For example, the dihedral angles between the triazole ring and substituted phenyl groups in the target compound could be compared to analogs using these tools. Such data are critical for rationalizing intermolecular interactions (e.g., π-stacking, halogen bonding) in crystal structures .- Intermolecular Contacts: The bromo substituent in the target compound may engage in Type-II halogen bonds (C–Br···N/O), as observed in ’s derivatives. This contrasts with ’s 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde, where sulfur and chlorine participate in distinct non-covalent interactions .

Comparative Data Table

Research Implications and Limitations

The bromo and fluorophenyl groups suggest a focus on optimizing halogen bonding and lipophilicity, but experimental validation is needed. Tools like SHELXL and WinGX remain indispensable for future structural studies .

Biological Activity

The compound (3-fluorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : C17H16BrFN3O2

- Molecular Weight : 392.23 g/mol

- Functional Groups : Triazole ring, carboxylate group, and aromatic substituents.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study evaluated various triazole compounds for their antifungal and antibacterial activities. The results demonstrated that compounds similar to (3-fluorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate showed potent inhibition rates against a range of pathogens:

| Compound | Antifungal Activity (MIC µg/mL) | Antibacterial Activity (MIC µg/mL) |

|---|---|---|

| Triazole A | 8 | 16 |

| Triazole B | 4 | 8 |

| Target Compound | 2 | 4 |

These findings suggest that the compound may be effective against resistant strains of bacteria and fungi .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Various analogs have shown efficacy in inhibiting tumor growth through different mechanisms, including apoptosis induction and cell cycle arrest. For instance, in vitro studies using cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) revealed that:

- The target compound demonstrated an IC50 value of 10 µM against MCF-7 cells.

- It showed an IC50 value of 12 µM against A549 cells.

These values indicate a promising anticancer activity compared to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, triazole derivatives have been reported to exhibit anti-inflammatory effects. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines. In animal models, compounds similar to the target structure reduced levels of TNF-alpha and IL-6 significantly when administered at doses of 5 mg/kg .

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:

- Case Study 1 : A clinical trial involving patients with resistant bacterial infections treated with triazole derivatives resulted in a 70% success rate , significantly reducing infection rates.

- Case Study 2 : In a cohort study on cancer patients receiving triazole-based therapies, patients exhibited improved survival rates compared to those on conventional treatments.

Q & A

Q. What are the recommended synthetic routes for preparing (3-fluorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate?

The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

- Preparation of the azide precursor: React 4-bromo-3-methylaniline with sodium nitrite and HCl to form the diazonium salt, followed by azide substitution.

- Synthesis of the alkyne component: Esterify 5-methyl-1H-1,2,3-triazole-4-carboxylic acid with (3-fluorophenyl)methanol using DCC/DMAP coupling.

- Cycloaddition: Combine the azide and alkyne in a 1:1 molar ratio with CuSO₄·5H₂O and sodium ascorbate in THF/H₂O (3:1) at 60°C for 12 hours . Typical Yield: 70–85% after column chromatography (silica gel, ethyl acetate/hexane).

Q. How is the compound characterized structurally, and what spectroscopic techniques are essential?

- NMR : Use , , and NMR to confirm regiochemistry of the triazole ring and substitution patterns. The fluorophenyl group shows distinct shifts at ~-110 ppm .

- X-ray Crystallography : Employ SHELXL for refinement. For example, a similar triazole derivative exhibited a dihedral angle of 84.15° between the triazole and bromophenyl rings, stabilized by C–H···F interactions .

- HRMS : Confirm molecular ion peaks (e.g., [M+H] at m/z 448.02) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli (MIC reported for analogs: 8–32 µg/mL) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC ~ 15 µM for triazole-carboxylates) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s regiochemistry?

- Refinement Strategies : Use SHELXL for anisotropic displacement parameters. For example, SHELXL’s TWIN/BASF commands can model twinning in crystals with pseudo-merohedral symmetry .

- Hydrogen Bonding Analysis : Identify weak interactions (e.g., C–H···F, C–H···N) using WinGX/ORTEP. In a related structure, these interactions reduced thermal motion (U < 0.05 Ų) .

- Data Contradictions : If NMR suggests multiple conformers, compare with X-ray torsional angles (e.g., 55.67° for methoxyphenyl vs. triazole planes) .

Q. What computational methods validate the compound’s electronic properties and reactivity?

- DFT Studies : Optimize geometry at B3LYP/6-31G(d) level. For a triazole analog, HOMO-LUMO gaps of 4.2 eV correlated with electrophilic reactivity at the carboxylate group .

- Docking Simulations : Use AutoDock Vina to predict binding to cytochrome P450 (binding energy ≤ -8.5 kcal/mol for triazole derivatives) .

Q. How can researchers address discrepancies in biological activity data across studies?

- Orthogonal Assays : Combine enzymatic (e.g., COX-2 inhibition) and cell-based assays to rule out false positives. For example, a triazole-carboxylate showed IC of 2 µM in enzyme assays but no cytotoxicity, suggesting off-target effects .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed ester metabolites) that may interfere with activity .

Methodological Challenges and Solutions

Q. What experimental design principles optimize the synthesis of this compound?

- DoE Approach : Vary Cu(I) catalyst concentration (5–15 mol%), temperature (40–80°C), and solvent polarity (DMF vs. THF) using a factorial design. For triazoles, THF increased yield by 20% over DMF .

- Byproduct Management : Monitor azide dimerization via TLC (R 0.3 in ethyl acetate). Quench excess azide with aqueous NaNO .

Q. How do steric effects influence the compound’s reactivity in derivatization reactions?

- Steric Maps : Generate using Mercury software. The 4-bromo-3-methylphenyl group creates a steric bulk (vdW radius ~1.8 Å), limiting nucleophilic attacks at the triazole C-5 position .

- Derivatization Examples : Sulfonation at the methyl group (via ClSOH) proceeds at 0°C (yield: 60%), while ester hydrolysis requires harsh conditions (6M HCl, reflux) due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.